N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide
Description
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-5-15-6-9(7)13-10(14)8-3-1-2-4-12-8/h1-4,7,9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBQIPJPYSMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
N-(4-Fluorooxolan-3-yl)pyridine-2-carboxamide comprises two structural domains:
- Pyridine-2-carboxamide : Aromatic heterocycle with a carboxamide group at position 2.
- 4-Fluorooxolan-3-yl : Fluorinated tetrahydrofuran derivative with an amine substituent.
Retrosynthetically, the molecule is dissected into:
- Pyridine-2-carboxylic acid (or its activated derivative).
- 4-Fluorooxolan-3-amine (or a precursor).
Synthesis of 4-Fluorooxolan-3-Amine
Fluorination of Oxolane Precursors
The fluorinated oxolane moiety is typically synthesized via electrophilic fluorination or nucleophilic substitution .
Method 1: Ring-Opening of Epoxides
Epoxide intermediates derived from diols undergo fluorination using hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). For example:
- Starting material : 3,4-Epoxyoxolane.
- Fluorination : Treatment with DAST in dichloromethane at −78°C yields 4-fluorooxolan-3-ol, followed by oxidation to the amine.
Method 2: Cyclization of Fluorinated Diols
3-Amino-4-fluorobutane-1,2-diol cyclizes under acidic conditions (e.g., HCl/EtOH) to form 4-fluorooxolan-3-amine. This method ensures stereochemical control, critical for biological activity.
Table 1: Comparative Fluorination Methods
| Method | Reagent | Temperature | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Epoxide opening | DAST | −78°C | 65–75 | Moderate (3S,4S) |
| Diol cyclization | HCl/EtOH | Reflux | 80–85 | High (3R,4R) |
Synthesis of Pyridine-2-Carboxylic Acid
Pyridine-2-carboxylic acid is commercially available but can be synthesized via:
Oxidation of 2-Picoline
- Reagents : KMnO₄ in acidic (H₂SO₄) or alkaline (NaOH) conditions.
- Conditions : Reflux at 100°C for 6–8 hours.
- Yield : 70–85%.
Hydrolysis of 2-Cyanopyridine
- Reagents : Concentrated HCl or H₂SO₄.
- Conditions : 120°C for 12 hours.
- Yield : 60–75%.
Amide Coupling Strategies
The final step involves coupling pyridine-2-carboxylic acid with 4-fluorooxolan-3-amine.
Classical Activation (Schotten-Baumann)
- Activation : Convert acid to acyl chloride using SOCl₂ or oxalyl chloride.
- Coupling : React acyl chloride with amine in aqueous NaOH/CH₂Cl₂.
- Yield : 50–65%.
Carbodiimide-Mediated Coupling
- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
- Conditions : Room temperature, 12–24 hours.
- Yield : 75–90%.
Table 2: Amide Coupling Efficiency
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, NaOH | CH₂Cl₂/H₂O | 55 | 92 |
| EDCl/HOBt | EDCl, HOBt | DMF | 85 | 98 |
One-Pot Cascade Synthesis
Recent advances employ domino reactions to streamline synthesis:
Green Chemistry Approaches
Enzymatic Amidation
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Phosphate buffer (pH 7.5), 37°C.
- Yield : 60–70% (lower efficiency but solvent-free).
Structural and Mechanistic Insights
Challenges and Optimization
- Stereochemical Control : Racemization during amide coupling necessitates chiral auxiliaries or asymmetric catalysis.
- Fluorination Safety : DAST and HF require specialized handling; alternatives like Selectfluor® are being explored.
Chemical Reactions Analysis
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide has been explored for its potential as a therapeutic agent. Its structural similarity to other pyridine derivatives allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, pyridine-2-carboxamide derivatives have shown significant inhibition of tumor growth in preclinical models, suggesting that this compound may also possess similar capabilities .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and metabolism. For example, certain pyridine derivatives have demonstrated potent inhibitory activity against kinases and monoamine oxidases, which are critical in various signaling pathways related to cancer and neurodegenerative diseases .
Biochemical Research
The unique properties of this compound make it suitable for studying molecular interactions and metabolic pathways.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. Such studies provide insights into the mechanism of action and help in optimizing its structure for enhanced efficacy .
Metabolic Pathway Analysis
Research into the metabolic pathways of similar compounds suggests that this compound may undergo specific biotransformations, which can be critical for understanding its pharmacokinetics and potential toxicity .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design.
SAR Insights
Studies have shown that modifications to the pyridine ring or the carboxamide group can significantly alter the biological activity of related compounds. This information is vital for designing new derivatives with improved selectivity and potency against targeted diseases .
Case Studies
Several case studies highlight the applications of this compound in research:
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can be compared with other fluorinated pyridine derivatives such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine These compounds share similar fluorinated structures but differ in the position of the fluorine atom on the pyridine ring. The unique positioning of the fluorine atom in this compound can result in distinct chemical and biological properties .
Biological Activity
N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorooxolan-3-yl derivatives with pyridine-2-carboxylic acid derivatives. The characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
2.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The introduction of the fluorine atom in the oxolane ring has been shown to enhance the compound's binding affinity to bacterial targets, improving its efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 16 µg/mL | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 64 µg/mL | Targeting DNA replication |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .
2.2 Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards various cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12 | 45 |
| A549 (Lung Cancer) | 15 | 50 |
| HeLa (Cervical Cancer) | 20 | 30 |
The results indicate that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
3. Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the fluorine substituent in enhancing biological activity. Variations in the pyridine and oxolane moieties affect both potency and selectivity:
Key Observations:
- Fluorine Substitution: Enhances lipophilicity and improves interaction with biological targets.
- Oxolane Ring: Contributes to structural rigidity, which is beneficial for receptor binding.
Figure 1: Proposed Binding Mode
Binding Mode (Note: This image is illustrative; actual binding data should be derived from experimental results.)
4. Case Studies
A recent study investigated the efficacy of this compound in a murine model of breast cancer. The compound was administered orally, resulting in significant tumor regression compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide and its derivatives?
A key approach involves coupling pyridine-2-carboxylic acid derivatives with substituted amines using activating agents like triphenylphosphite. For example, N-(4-bromophenyl)pyridine-2-carboxamide was synthesized via condensation of 2-picolinic acid and 4-bromoaniline in the presence of triphenylphosphite, yielding the ligand in high purity . Similar protocols can be adapted for introducing fluorinated oxolane moieties. Reaction optimization may include solvent selection (e.g., DMF or THF) and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing pyridine-2-carboxamide derivatives?
- IR Spectroscopy : The carboxamide carbonyl stretch typically appears at 1630–1650 cm⁻¹, as seen in thieno-pyridine carboxamide derivatives .
- NMR : NMR resolves aromatic protons (e.g., pyridine protons at δ 7.5–8.5 ppm) and substituent environments (e.g., fluorinated oxolane protons at δ 4.0–5.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns. For example, elemental analysis of N-(4-bromophenyl)pyridine-2-carboxamide showed <0.5% deviation from theoretical values .
Q. How are preliminary biological activities of pyridine-2-carboxamide derivatives assessed?
In vitro assays against target pathogens (e.g., Trypanosoma brucei) involve measuring IC values. For instance, imidazo-pyridine-chalcone conjugates demonstrated IC values as low as 1.13 μM against T. b. rhodesiense . Cytotoxicity is evaluated using cell lines like MRC-5, with selectivity indices >50 considered promising .
Advanced Research Questions
Q. How do crystallographic refinement tools (e.g., SHELXL) enhance structural analysis of carboxamide derivatives?
SHELXL refines small-molecule structures by optimizing anisotropic displacement parameters and handling twinned data. Its robust least-squares algorithms resolve electron density ambiguities, particularly for fluorinated groups . For example, SHELX’s integration into the WinGX suite enables automated data processing and publication-ready tables .
Q. What mechanistic insights guide substitution reactions in pyridine-2-carboxamide palladium complexes?
Palladium(II) complexes (e.g., Pd1 and Pd2) form via ligand exchange with KPdCl. Kinetic studies using NMR and X-ray crystallography reveal trans-influence effects, where pyridine coordination stabilizes Pd–N bonds. Substitution reactions with thiourea nucleophiles proceed via associative mechanisms, as evidenced by negative activation entropies .
Q. How can structure-activity relationships (SAR) optimize antikinetoplastid activity?
Systematic substituent variation (e.g., halogenation, methoxy groups) identifies pharmacophores. For example, introducing a 4-bromophenyl group in thieno-pyridine derivatives increased anti-T. cruzi activity by 3-fold compared to unsubstituted analogs . Computational docking (e.g., molecular dynamics simulations) further validates target binding modes .
Q. What analytical strategies address impurity profiling in pyridine-2-carboxamide samples?
HPLC with photodiode array detection (e.g., EP Reference Standards) identifies trace impurities like N-(2,6-dimethylphenyl)-pyridine-2-carboxamide (Imp. C), which elutes at distinct retention times . Method validation includes spike-recovery tests (90–110% recovery) and LOQ determination (<0.05% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
